molecular formula C22H21NO4 B14958640 N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide

N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide

Cat. No.: B14958640
M. Wt: 363.4 g/mol
InChI Key: AYMINYBPWLHMHW-UHFFFAOYSA-N
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Description

N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen moiety, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the chromen moiety. This can be achieved by reacting 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like toluene . The resulting intermediate is then subjected to further reactions to introduce the N-phenylacetamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE can be compared with other chromen derivatives such as:

The uniqueness of N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

N-methyl-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide

InChI

InChI=1S/C22H21NO4/c1-14-19(26-13-20(24)23(2)15-7-4-3-5-8-15)12-11-17-16-9-6-10-18(16)22(25)27-21(14)17/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3

InChI Key

AYMINYBPWLHMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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